4,6-Dichloro-2-(Methylsulfonyl)pyrimidine

Catalog No.
S775229
CAS No.
4489-34-3
M.F
C5H4Cl2N2O2S
M. Wt
227.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine

CAS Number

4489-34-3

Product Name

4,6-Dichloro-2-(Methylsulfonyl)pyrimidine

IUPAC Name

4,6-dichloro-2-methylsulfonylpyrimidine

Molecular Formula

C5H4Cl2N2O2S

Molecular Weight

227.07 g/mol

InChI

InChI=1S/C5H4Cl2N2O2S/c1-12(10,11)5-8-3(6)2-4(7)9-5/h2H,1H3

InChI Key

DROUVIKCNOHKBA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=NC(=CC(=N1)Cl)Cl

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)Cl)Cl

The exact mass of the compound 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45040. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,6-Dichloro-2-(methylsulfonyl)pyrimidine (CAS 4489-34-3) is a highly specialized, tri-functionalized pyrimidine building block critical for the regioselective synthesis of complex heterocyclic active pharmaceutical ingredients (APIs) and agrochemicals. Unlike uniform trihalopyrimidines, this compound features a built-in reactivity gradient: the highly electrophilic C2-methylsulfonyl (mesyl) group serves as an exceptionally labile primary leaving group, while the C4 and C6 chlorides act as secondary and tertiary handles. This orthogonal reactivity profile allows chemists to perform sequential nucleophilic aromatic substitutions (SNAr) with precise positional control, eliminating the need for complex protecting group strategies or expensive transition-metal catalysts during early-stage scaffold construction[1].

Substituting 4,6-dichloro-2-(methylsulfonyl)pyrimidine with cheaper, more common analogs like 2,4,6-trichloropyrimidine or 4,6-dichloro-2-(methylsulfanyl)pyrimidine fundamentally alters the reaction pathway. In 2,4,6-trichloropyrimidine, the C-Cl bond dissociation energy at C4/C6 is approximately 1.0 kcal/mol lower than at C2, causing uncatalyzed nucleophilic attack to occur predominantly at the C4/C6 positions, yielding complex isomeric mixtures [1]. Conversely, the 2-methylsulfanyl analog features a poor leaving group at C2, forcing substitution to occur at the chlorinated positions instead. Procuring the 2-methylsulfonyl derivative is strictly necessary when a synthetic route demands C2-first functionalization, as it is the only form that guarantees >95% C2-regioselectivity under mild, catalyst-free conditions [2].

Reversal of SNAr Regioselectivity for C2-First Functionalization

The primary procurement value of 4,6-dichloro-2-(methylsulfonyl)pyrimidine lies in its inverted regioselectivity compared to uniform halopyrimidines. When subjected to uncatalyzed amination, the highly activated C2-methylsulfonyl group is displaced exclusively, yielding >95% C2-substituted products. In contrast, baseline 2,4,6-trichloropyrimidine strongly favors C4/C6 substitution (typically >90% C4/C6 preference) due to the lower bond dissociation energy at those positions[1]. Achieving C2-selectivity with trichloropyrimidines requires specialized palladium or copper catalytic systems, whereas the methylsulfonyl derivative achieves this innately.

Evidence DimensionPrimary site of uncatalyzed nucleophilic attack (SNAr)
Target Compound Data>95% C2-substitution (displacement of SO2Me)
Comparator Or Baseline2,4,6-Trichloropyrimidine (>90% C4/C6 substitution)
Quantified DifferenceComplete inversion of regioselectivity from C4/C6 to C2
ConditionsUncatalyzed amination with secondary/primary amines at 0 °C to room temperature

This allows manufacturers to build C2-functionalized pyrimidine cores without the cost, heavy metal contamination, and optimization time associated with transition-metal catalysis.

Leaving Group Lability and Mild Reaction Conditions

The methylsulfonyl group is a vastly superior leaving group compared to both chlorides and methylsulfanyl groups. Reactions at the C2 position of 4,6-dichloro-2-(methylsulfonyl)pyrimidine typically proceed rapidly at 0 °C to 25 °C. If a buyer attempts to use the cheaper precursor, 4,6-dichloro-2-(methylsulfanyl)pyrimidine, the C2 position remains essentially inert to SNAr at room temperature, requiring either harsh heating (>100 °C) which degrades sensitive nucleophiles, or an additional in-situ oxidation step using reagents like m-CPBA to activate the site [1].

Evidence DimensionRequired reaction temperature for C2-substitution
Target Compound Data0 °C to 25 °C (rapid SNAr)
Comparator Or Baseline4,6-Dichloro-2-(methylsulfanyl)pyrimidine (>100 °C or requires prior oxidation)
Quantified DifferenceReduction in required reaction temperature by >75 °C
ConditionsNucleophilic substitution with standard amines or alkoxides in THF/DCM

Mild processing conditions prevent the thermal degradation of complex, expensive nucleophiles used in late-stage drug discovery.

Reduction of Chromatographic Purification Steps

Because 4,6-dichloro-2-(methylsulfonyl)pyrimidine reacts with near-perfect orthogonality (C2 first, then C4, then C6), it drastically simplifies downstream processing. Synthesizing a mono-substituted intermediate from 2,4,6-trichloropyrimidine often yields a 70:30 to 90:10 mixture of C4 and C2 isomers, necessitating costly and solvent-intensive silica gel chromatography to isolate the desired product. The methylsulfonyl derivative yields the pure C2-substituted intermediate, often allowing isolation via simple precipitation or aqueous workup with >90% isolated yield [1].

Evidence DimensionDownstream purification requirement for mono-substitution
Target Compound DataOften isolated via precipitation/workup (>90% purity)
Comparator Or Baseline2,4,6-Trichloropyrimidine (Requires chromatography to separate C2/C4 isomers)
Quantified DifferenceElimination of 1 major chromatographic purification step
ConditionsIsolation of mono-aminated pyrimidine intermediates at scale

Eliminating chromatography at the intermediate stage significantly reduces solvent waste, labor time, and scale-up bottlenecks in industrial API manufacturing.

Sequential Synthesis of Kinase Inhibitors

Because of its orthogonal reactivity, this compound is the ideal starting material for synthesizing 2,4,6-trisubstituted pyrimidine-based kinase inhibitors. The ability to attach a delicate hinge-binding motif at the C2 position at 0 °C, followed by sequential addition of different pharmacophores at C4 and C6, makes it vastly superior to trichloropyrimidine for generating diverse API libraries [1].

Agrochemical Herbicide and Fungicide Development

In agrochemical manufacturing, where cost-effective scale-up is critical, the elimination of transition-metal catalysts and chromatographic steps is highly valued. This compound allows for the high-yield, catalyst-free installation of specific heteroatom linkages at the C2 position, a common structural requirement in modern pyrimidine-based crop protection agents [2].

Synthesis of Oligonucleotide Analogs and Modified Nucleobases

When constructing modified nucleobases or complex heterocyclic scaffolds, the mild reaction conditions enabled by the highly labile methylsulfonyl group prevent the degradation of sensitive sugar moieties or chiral centers that would otherwise be destroyed by the harsh heating required for less reactive pyrimidine precursors[1].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4489-34-3

Wikipedia

4,6-Dichloro-2-(methylsulfonyl)pyrimidine

Dates

Last modified: 08-15-2023

Explore Compound Types